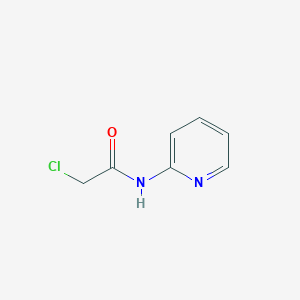

2-chloro-N-pyridin-2-ylacetamide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151214. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-N-pyridin-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-5-7(11)10-6-3-1-2-4-9-6/h1-4H,5H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMRJPAPJCFDAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50302480 | |

| Record name | 2-Chloro-N-pyridin-2-yl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5221-37-4 | |

| Record name | 5221-37-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-pyridin-2-yl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-chloro-N-pyridin-2-ylacetamide chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2-chloro-N-pyridin-2-ylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 5221-37-4), a versatile bifunctional reagent crucial in modern synthetic chemistry and drug discovery. The document delineates its core physicochemical properties, spectroscopic signature, and detailed synthetic protocols. Emphasis is placed on the compound's reactivity, which is dominated by the electrophilic nature of the α-chloro-substituted carbon, making it an ideal substrate for nucleophilic substitution. This reactivity profile is explored in the context of its application as a key building block for constructing complex heterocyclic systems and as a precursor in the development of novel therapeutic agents. Safety, handling, and GHS classifications are also provided to ensure its proper use in a research setting.

Introduction: A Key Intermediate in Synthesis

This compound is a vital intermediate in organic synthesis, valued for its dual functionality. The structure incorporates a reactive chloroacetyl group attached to a 2-aminopyridine scaffold. This unique arrangement allows for sequential or concerted reactions, making it a powerful tool for medicinal chemists and material scientists. The chloroacetamide moiety serves as a potent electrophile, susceptible to reaction with a wide array of nucleophiles, while the pyridine ring offers opportunities for further functionalization or can act as a critical pharmacophore in biologically active molecules. Its derivatives are investigated for various applications, including as antimicrobial agents and in the design of hybrid molecules for drug development.[1][2]

Chemical Identity and Physicochemical Properties

A precise understanding of the compound's identity and physical properties is fundamental for its use in experimental settings. These parameters govern its solubility, reaction kinetics, and purification strategies.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 5221-37-4 | [3][4][5] |

| Molecular Formula | C₇H₇ClN₂O | [3][4] |

| Molecular Weight | 170.59 g/mol | [3][6] |

| Appearance | White to pink solid | [6][7][8] |

| Melting Point | 110-115 °C / 121-125 °C | [4][6][7][8] |

| Boiling Point | 378.1 ± 22.0 °C (Predicted) | [4] |

| Density | 1.341 ± 0.06 g/cm³ (Predicted) | [4] |

| Synonyms | 2-chloro-N-(2-pyridyl)acetamide, 2-(chloroacetylamino)pyridine | [3] |

Note: Discrepancies in reported melting points may arise from differences in crystalline form or purity.

Spectroscopic Profile

The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques. The data below provides a reference signature for this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy [7][8]

-

¹H NMR (CDCl₃):

-

δ 8.95 (1H, broad singlet): Amide N-H proton.

-

δ 8.40 (1H, d, J = 4.9 Hz): Proton on the pyridine ring, ortho to the nitrogen.

-

δ 8.20 (1H, d, J = 8.3 Hz): Proton on the pyridine ring, ortho to the amide substituent.

-

δ 7.70 (1H, t): Proton on the pyridine ring.

-

δ 7.10 (1H, d): Proton on the pyridine ring.

-

δ 4.20 (2H, s): Methylene protons (CH₂) of the chloroacetyl group.

-

-

¹³C NMR (CDCl₃):

-

δ 164.9: Carbonyl carbon (C=O).

-

δ 150.7, 148.2, 139.1, 121.0, 111.4: Aromatic carbons of the pyridine ring.

-

δ 43.2: Methylene carbon (-CH₂Cl).

-

3.2 Infrared (IR) Spectroscopy [4][7][8]

-

IR (KBr, cm⁻¹):

-

3443, 3226: N-H stretching vibrations of the secondary amide.

-

1683: C=O stretching (Amide I band).

-

1581: N-H bending (Amide II band) and C=C/C=N ring stretching.

-

775: C-Cl stretching vibration.

-

3.3 Mass Spectrometry (MS) [4][7][8]

-

EIMS: A molecular ion peak (M⁺) is observed at m/z 170.6, corresponding to the molecular weight of the compound.

Synthesis Protocol: Acylation of 2-Aminopyridine

The most common and efficient synthesis of this compound involves the nucleophilic acyl substitution reaction between 2-aminopyridine and chloroacetyl chloride.[7][8][9] The amino group of 2-aminopyridine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.

4.1 Experimental Protocol

This protocol is based on a high-yield, microwave-assisted method.[7][8]

-

Materials: 2-aminopyridine, chloroacetyl chloride, 1,2-dichloroethane, saturated aqueous sodium hydroxide, anhydrous sodium sulfate, acetonitrile.

-

Step 1: Reaction Setup

-

In a 50 mL microwave reactor vessel, dissolve 2-aminopyridine (2.8 g, 30 mmol) in 1,2-dichloroethane (25 mL).

-

Place the vessel in an ice bath and slowly add chloroacetyl chloride dropwise with stirring. Causality: This initial cooling is crucial to control the exothermic nature of the acylation reaction.[9]

-

-

Step 2: Microwave Irradiation

-

Seal the vessel with a TFM Teflon lid and place it in the microwave reactor.

-

Irradiate the mixture for 5 minutes at 300 W power and a temperature of 80 °C.[7][8] Causality: Microwave irradiation accelerates the reaction rate, significantly reducing the reaction time compared to conventional heating.

-

-

Step 3: Workup

-

After cooling, adjust the pH of the reaction mixture to ~9 using a saturated aqueous sodium hydroxide solution. Causality: This step neutralizes the HCl byproduct generated during the reaction, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic.[9]

-

Transfer the mixture to a separatory funnel and extract twice with 1,2-dichloroethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

-

Step 4: Purification

4.2 Synthesis Workflow Diagram

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is primarily dictated by the electrophilic carbon atom bearing the chlorine. The chlorine atom is an effective leaving group, making this site highly susceptible to nucleophilic substitution (Sₙ2) reactions.[10]

This reactivity is the cornerstone of its utility as a synthetic building block. It readily reacts with various nucleophiles, including:

-

Sulfur Nucleophiles: Thiols and thiones react to form thioethers. This is a key step in the synthesis of thieno[2,3-b]pyridine derivatives, where an initial S-alkylation is followed by an intramolecular cyclization.[1]

-

Nitrogen Nucleophiles: Primary and secondary amines can displace the chloride to form glycine amide derivatives.

-

Oxygen Nucleophiles: Alcohols and phenols can react under basic conditions to form ether linkages.

5.1 Reactivity Diagram: Nucleophilic Substitution

The ability of the chloroacetyl group to covalently modify biological targets is a fundamental principle behind its use in designing targeted inhibitors.[9]

Applications in Research and Drug Development

The synthetic accessibility and predictable reactivity of this compound make it a valuable precursor in several research areas.

-

Heterocyclic Chemistry: It is a key starting material for synthesizing fused heterocyclic systems, particularly thienopyridines.[1] These scaffolds are prevalent in many biologically active compounds.

-

Medicinal Chemistry: N-substituted chloroacetamides are explored as potential antimicrobial agents, including herbicides and fungicides.[2] The chloroacetamide moiety can act as a "warhead" that covalently binds to essential enzymes in pathogens, leading to irreversible inhibition.[9]

-

Fragment-Based Drug Discovery (FBDD): The compound can be used as a reactive fragment for screening against biological targets. Its ability to form covalent bonds allows for the identification and characterization of binding sites on proteins.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. According to the Globally Harmonized System (GHS), this compound presents several hazards.[3]

-

GHS Hazard Classification:

-

Signal Word: Warning[3]

-

Recommended Personal Protective Equipment (PPE):

-

Wear protective gloves, protective clothing, and eye/face protection.[11]

-

-

Handling and Storage:

-

Work in a well-ventilated area, preferably under a chemical fume hood, to avoid breathing dust.

-

Store in a tightly closed container in a dry place.

-

Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.

-

Conclusion

This compound is a compound of significant interest to the scientific community due to its versatile chemical nature. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its predictable reactivity as an electrophile, establish it as a cornerstone building block in synthetic and medicinal chemistry. The insights provided in this guide aim to equip researchers with the necessary technical knowledge to effectively and safely utilize this reagent in their pursuit of novel molecules and materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ijpsr.info [ijpsr.info]

- 3. 2-Chloro-N-pyridin-2-yl-acetamide | C7H7ClN2O | CID 289435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE CAS#: 5221-37-4 [m.chemicalbook.com]

- 5. 5221-37-4|this compound|BLD Pharm [bldpharm.com]

- 6. barcelonafinechemicals.com [barcelonafinechemicals.com]

- 7. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE | 5221-37-4 [chemicalbook.com]

- 8. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 9. 2-chloro-N-(pyridin-4-yl)acetamide|Chemical Building Block [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

Prepared for: Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2-chloro-N-pyridin-2-ylacetamide (CAS: 5221-37-4)

From the Office of the Senior Application Scientist

Introduction

This compound, identified by CAS Number 5221-37-4, is a pivotal chemical intermediate in the landscape of synthetic organic chemistry and medicinal drug discovery. Structurally, it integrates a reactive chloroacetamide moiety with a pyridinyl scaffold. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs, while the chloroacetamide group serves as a versatile electrophilic handle for constructing more complex molecular architectures.[1] This combination makes it a valuable precursor for synthesizing a wide array of heterocyclic compounds, particularly those with therapeutic potential.[2][3][4] This guide provides a comprehensive technical overview of its properties, synthesis, analytical characterization, reactivity, and safe handling protocols, grounded in established scientific data.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 5221-37-4 | [5][6] |

| Molecular Formula | C₇H₇ClN₂O | [5][7] |

| Molecular Weight | 170.60 g/mol | [6][7] |

| IUPAC Name | This compound | [5] |

| Melting Point | 110-115 °C | [7][8][9] |

| Boiling Point | 378.1±22.0 °C (Predicted) | [9] |

| Density | 1.341±0.06 g/cm³ (Predicted) | [9] |

| SMILES | C1=CC=NC(=C1)NC(=O)CCl | [5] |

| InChIKey | JJMRJPAPJCFDAM-UHFFFAOYSA-N | [5] |

Synthesis and Mechanistic Rationale

The most direct and widely employed method for synthesizing this compound is the nucleophilic acyl substitution reaction between 2-aminopyridine and chloroacetyl chloride.[1][7]

Causality: The reaction mechanism is predicated on the nucleophilicity of the primary amine group on the 2-aminopyridine ring. This amine attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of a chloride ion forms the stable amide bond. The use of microwave irradiation is a modern enhancement that significantly reduces reaction time by efficiently transferring energy to the polar molecules in the mixture, thereby accelerating the reaction rate.[7][8]

Detailed Experimental Protocol

The following protocol is a validated method for the laboratory-scale synthesis of this compound.[7][8][9]

Step 1: Reactant Preparation

-

Dissolve 2-aminopyridine (2.8 g, 30 mmol) in 1,2-dichloroethane (25 mL) within a 50 mL microwave-safe glass vessel.

Step 2: Acylation

-

While stirring the solution, slowly add chloroacetyl chloride dropwise. The high reactivity of the acyl chloride necessitates slow addition to control the exothermic nature of the reaction.[1]

Step 3: Microwave-Assisted Reaction

-

Seal the vessel securely with a TFM Teflon lid and place it in the rotor of a microwave reactor.

-

Irradiate the mixture for 5 minutes at 300 W power, maintaining a temperature of 80 °C.[7]

Step 4: Work-up and Neutralization

-

After the reaction is complete and the vessel has cooled, adjust the pH of the mixture to 9 using a saturated aqueous solution of sodium hydroxide.[7][9] This step is crucial to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the remaining amine and the product, complicating extraction.

Step 5: Extraction

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 1,2-dichloroethane.

Step 6: Drying and Solvent Removal

-

Combine the organic layers and dry them over anhydrous sodium sulfate to remove residual water.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[7][8]

Step 7: Purification

-

Recrystallize the crude solid from acetonitrile to obtain this compound as a pink or white solid (typical yield: ~4.9 g, 97%).[6][7][8]

Caption: Synthesis workflow for this compound.

Structural Elucidation via Spectroscopic Analysis

Confirming the identity and purity of the synthesized product is a critical, self-validating step in any chemical protocol. Standard spectroscopic techniques provide definitive structural information.

-

¹H NMR (CDCl₃): The proton NMR spectrum shows characteristic signals: δ 8.95 (1H, broad singlet, -NH), δ 8.4 (1H, doublet, J = 4.9 Hz), δ 8.2 (1H, doublet, J = 8.3 Hz), δ 7.7 (1H, triplet), δ 7.1 (1H, doublet), and δ 4.2 (2H, singlet, -CH₂Cl).[7][8]

-

¹³C NMR (CDCl₃): The carbon spectrum displays signals at δ 164.9 (C=O), 150.7, 148.2, 139.1, 121.0, 111.4 (pyridinyl carbons), and 43.2 (-CH₂Cl).[7][8][9]

-

Infrared (IR) Spectroscopy (KBr): Key absorption peaks are observed at 3443 and 3226 cm⁻¹ (N-H stretching), 1683 cm⁻¹ (amide C=O stretching), and 1581 cm⁻¹ (N-H bending).[7][8]

-

Mass Spectrometry (EIMS): The electron impact mass spectrum shows a molecular ion peak (M⁺) at m/z 170.6, confirming the molecular weight of the compound.[1][7][8]

Reactivity and Applications in Drug Development

The utility of this compound stems from its dual chemical nature. The chloroacetamide functional group is a potent electrophile, making the chlorine atom susceptible to nucleophilic substitution by various nucleophiles (e.g., thiols, amines, alcohols).[2] This reactivity is the cornerstone of its use as a building block.

In drug discovery, this compound serves as a precursor for synthesizing more complex heterocyclic systems. For example, it is used to create thieno[2,3-b]pyridine derivatives, which have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][10] The chloroacetamide moiety can act as a "warhead" in the design of covalent inhibitors, where it forms an irreversible bond with a target enzyme or receptor, leading to potent and sustained biological effects.[1]

Caption: Logical pathway from core properties to therapeutic applications.

Safety and Handling

As with any reactive chemical, proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[5]

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11][12]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

This compound (CAS 5221-37-4) is a highly valuable and versatile reagent. Its straightforward synthesis, combined with the strategic reactivity of the chloroacetamide group and the proven biological relevance of the pyridine core, establishes it as a fundamental building block for the synthesis of novel compounds in medicinal chemistry. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is crucial for its effective and responsible use in the laboratory.

References

- 1. 2-chloro-N-(pyridin-4-yl)acetamide|Chemical Building Block [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 2-Chloro-N-pyridin-2-yl-acetamide | C7H7ClN2O | CID 289435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. barcelonafinechemicals.com [barcelonafinechemicals.com]

- 7. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 8. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE | 5221-37-4 [chemicalbook.com]

- 9. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE CAS#: 5221-37-4 [m.chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

2-chloro-N-pyridin-2-ylacetamide molecular weight

An In-Depth Technical Guide to 2-chloro-N-pyridin-2-ylacetamide: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key intermediate in synthetic and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document elucidates the compound's fundamental properties, synthesis, characterization, and applications, with a focus on the underlying scientific principles and practical considerations.

Core Properties of this compound

This compound (CAS No. 5221-37-4) is a member of the α-chloroacetamide and pyridine derivative families. Its structure, featuring a reactive chloroacetyl group attached to an aminopyridine core, makes it a valuable and versatile building block for the synthesis of more complex heterocyclic systems. The presence of the electrophilic chloroacetyl moiety and the nucleophilic pyridine ring allows for a variety of subsequent chemical transformations, positioning it as a strategic starting material in multi-step synthetic pathways.

Quantitative data for this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 170.6 g/mol | [1][2] |

| Monoisotopic Mass | 170.0246905 Da | [3] |

| Molecular Formula | C₇H₇ClN₂O | [1][2][3] |

| CAS Number | 5221-37-4 | [1][2][4] |

| Physical Appearance | Pink solid | [1][4] |

| Melting Point | 110-115 °C | [1][2][4] |

| pKa (Predicted) | 11.59 ± 0.70 | [2] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through the acylation of 2-aminopyridine with chloroacetyl chloride. The following protocol describes a high-yield, microwave-assisted method that significantly reduces reaction time compared to conventional heating.

Rationale for Experimental Design

The choice of a microwave-assisted synthesis is deliberate; microwave irradiation provides rapid and uniform heating, which can accelerate the reaction rate and often leads to cleaner products with higher yields by minimizing the formation of thermal degradation byproducts.[1][4] 1,2-dichloroethane is selected as the solvent due to its ability to dissolve the starting materials and its relatively high boiling point, which is suitable for the reaction temperature. The final basic wash with sodium hydroxide is crucial for neutralizing any excess chloroacetyl chloride and hydrochloric acid formed during the reaction, facilitating a clean extraction.[2][4]

Synthesis Workflow Diagram

Caption: Microwave-assisted synthesis workflow for this compound.

Step-by-Step Synthesis Protocol

-

Preparation : In a 50 mL glass vessel suitable for microwave synthesis, dissolve 2.8 g (30 mmol) of 2-aminopyridine in 25 mL of 1,2-dichloroethane.[1][4]

-

Reagent Addition : While stirring, slowly add chloroacetyl chloride dropwise to the solution.[1][4]

-

Reaction Setup : Seal the vessel with a TFM Teflon lid and place it in the rotor of a microwave reactor.[1][4]

-

Microwave Reaction : Irradiate the mixture for 5 minutes at 300 W, maintaining a temperature of 80 °C.[1][4]

-

Neutralization : After the reaction is complete and the mixture has cooled, adjust the pH to 9 using a saturated aqueous solution of sodium hydroxide.[2][4]

-

Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 1,2-dichloroethane.[2][4]

-

Drying : Combine the organic layers and dry over anhydrous sodium sulfate.[2][4]

-

Solvent Removal : Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.[2][4]

-

Purification : Recrystallize the crude solid from acetonitrile to obtain approximately 4.9 g (97% yield) of this compound as a pink solid.[1][4]

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system for structural confirmation.

| Technique | Observed Data | Interpretation |

| ¹H NMR (CDCl₃) | δ 4.2 (2H, s), 7.1 (1H, d), 7.7 (1H, t), 8.2 (1H, d, J=8.3 Hz), 8.4 (1H, d, J=4.9 Hz), 8.95 (1H, bs) | The singlet at 4.2 ppm corresponds to the two protons of the chloromethyl group (-CH₂Cl). The signals between 7.1 and 8.4 ppm are characteristic of the four protons on the pyridine ring. The broad singlet at 8.95 ppm is attributed to the amide proton (-NH).[2][4] |

| ¹³C NMR (CDCl₃) | δ 43.2, 111.4, 121.0, 139.1, 148.2, 150.7, 164.9 | The peak at 43.2 ppm corresponds to the chloromethyl carbon. The signals from 111.4 to 150.7 ppm represent the five carbons of the pyridine ring. The signal at 164.9 ppm is characteristic of the amide carbonyl carbon (C=O).[2][4] |

| IR (KBr) | 3443, 3226, 1683, 1581, 775 cm⁻¹ | The peaks at 3443 and 3226 cm⁻¹ indicate N-H stretching of the amide. The strong absorption at 1683 cm⁻¹ is characteristic of the amide C=O stretch (Amide I band). The peak at 1581 cm⁻¹ corresponds to the N-H bend (Amide II band). The absorption at 775 cm⁻¹ suggests a C-Cl stretch.[2][4] |

| EIMS | m/z 170.6 (M⁺) | The molecular ion peak corresponds to the calculated molecular weight of the compound, confirming its elemental composition.[2][4] |

Utility in Drug Discovery and Development

The primary value of this compound lies in its role as a versatile precursor for constructing molecules with enhanced pharmacological potential. The chloroacetamide moiety serves as a potent electrophile, readily undergoing substitution reactions with various nucleophiles.

Role as a Synthetic Intermediate

This compound is a key intermediate in the synthesis of thieno[2,3-b]pyridine derivatives, a class of compounds known for a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[5] The synthesis involves the reaction of 2-chloro-N-arylacetamides with a substituted 2-mercaptonicotinonitrile. The reaction proceeds via an initial S-alkylation followed by an intramolecular cyclization to form the fused thienopyridine ring system.[5][6]

Synthetic Pathway Example

Caption: Role of this compound as a precursor in thienopyridine synthesis.

This molecular hybridization strategy, which combines two or more pharmacophoric moieties, is a powerful tool in modern drug design aimed at creating new hybrid molecules with potentially improved efficacy and a lower propensity for developing resistance.[6]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is essential.

5.1. Hazard Identification

According to the Globally Harmonized System (GHS), this compound presents the following hazards:

-

H302 : Harmful if swallowed.[3]

-

H315 : Causes skin irritation.[3]

-

H319 : Causes serious eye irritation.[3]

The broader class of chloroacetamides can also be toxic, may cause allergic skin reactions, and are suspected of damaging fertility.[7][8]

5.2. Recommended Handling Procedures

-

Engineering Controls : Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[7][9]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[9]

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. Contaminated work clothing should not be allowed out of the workplace.[7][9]

-

First Aid :

5.3. Storage

Store in a tightly closed container in a dry, well-ventilated place. Recommended storage is under an inert gas (nitrogen or argon) at 2-8°C.[2]

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for the medicinal chemist. Its well-defined physicochemical properties, straightforward high-yield synthesis, and, most importantly, its utility as a reactive intermediate make it a valuable asset in the drug discovery pipeline. Understanding its chemistry, handling requirements, and synthetic potential allows researchers to effectively leverage this molecule to build complex and novel therapeutic candidates.

References

- 1. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 2. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE CAS#: 5221-37-4 [m.chemicalbook.com]

- 3. 2-Chloro-N-pyridin-2-yl-acetamide | C7H7ClN2O | CID 289435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE | 5221-37-4 [chemicalbook.com]

- 5. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chemos.de [chemos.de]

- 9. fishersci.com [fishersci.com]

2-chloro-N-pyridin-2-ylacetamide IUPAC name

An In-depth Technical Guide to 2-chloro-N-pyridin-2-ylacetamide

Foreword

In the landscape of modern synthetic chemistry and drug discovery, the utility of a molecule is often defined by its reactivity and its capacity to serve as a scaffold for more complex structures. This compound is one such compound—a deceptively simple molecule that represents a critical nexus for chemical innovation. Its structure, combining a reactive chloroacetamide moiety with a pyridinyl group, offers a versatile platform for constructing novel compounds with significant biological potential. This guide is intended for the practicing researcher and drug development professional, providing not just a recitation of facts, but a deeper understanding of the causality behind its synthesis, characterization, and application. We will explore this molecule not as a static entry in a chemical catalog, but as a dynamic tool in the hands of the informed scientist.

Core Chemical Identity and Physicochemical Properties

The foundation of any chemical exploration is a precise understanding of the molecule's identity and properties. The formal IUPAC name for the compound is This compound .[1] This nomenclature precisely describes a chloro-substituted acetyl group attached to the nitrogen of a 2-aminopyridine ring.

A consistent and unambiguous identification is paramount for regulatory compliance, literature searches, and experimental replication. Key identifiers are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 5221-37-4[2] |

| PubChem CID | 289435[1] |

| Canonical SMILES | C1=CC=NC(=C1)NC(=O)CCl[1] |

| InChI | InChI=1S/C7H7ClN2O/c8-5-7(11)10-6-3-1-2-4-9-6/h1-4H,5H2,(H,9,10,11)[1] |

| InChIKey | JJMRJPAPJCFDAM-UHFFFAOYSA-N[1] |

The physical properties of a compound dictate its handling, reaction conditions, and potential formulation pathways.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇ClN₂O | [2] |

| Molecular Weight | 170.59 g/mol | [1] |

| Appearance | Pink to off-white solid/powder | [2][3] |

| Melting Point | 110-115 °C | [3][4] |

| Boiling Point | 378.1±22.0 °C (Predicted) | [4] |

| Density | 1.341±0.1 g/cm³ (Predicted) |[4] |

Synthesis: Mechanism and a Validated Protocol

The most direct and widely employed method for synthesizing this compound is the nucleophilic acyl substitution of 2-aminopyridine with chloroacetyl chloride.[5]

Mechanistic Rationale

The reaction proceeds via the attack of the nucleophilic primary amine of 2-aminopyridine on the highly electrophilic carbonyl carbon of chloroacetyl chloride. A base is often required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5] In some protocols, an excess of the starting amine can serve this purpose, though a non-nucleophilic base like triethylamine is more common for controlling stoichiometry. The choice of solvent is critical; aprotic solvents like 1,2-dichloroethane are ideal as they solubilize the reactants without participating in the reaction.

Experimental Protocol: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a significant advantage over conventional heating by enabling rapid, uniform heating, which often leads to shorter reaction times, higher yields, and cleaner reaction profiles. The following protocol is a self-validating system, as successful synthesis can be readily confirmed by the analytical data provided in the subsequent section.

Step-by-Step Methodology: [2][3]

-

Reactant Preparation: In a 50 mL microwave-safe glass vessel, dissolve 2-aminopyridine (2.8 g, 30 mmol) in 25 mL of 1,2-dichloroethane.

-

Acylation: Place the vessel in a stir plate and slowly add chloroacetyl chloride (2.4 mL, 30 mmol) dropwise to the solution. Causality Note: The dropwise addition at a controlled temperature (e.g., 0-5 °C) is crucial to manage the exothermic nature of the acylation reaction.[5]

-

Microwave Irradiation: Seal the vessel with a TFM Teflon lid and place it in the rotor of a microwave reactor. Irradiate the mixture for 5 minutes at 300 W, maintaining a temperature of 80 °C.

-

Workup - Neutralization: After the reaction is complete and the mixture has cooled, adjust the pH to ~9 using a saturated aqueous sodium hydroxide solution. This step neutralizes the HCl byproduct and any excess chloroacetyl chloride.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract twice with 1,2-dichloroethane (2x 30 mL). Combine the organic layers.

-

Workup - Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude product from acetonitrile to yield this compound as a pink solid (Typical yield: ~4.9 g, 97%).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Microwave-assisted synthesis workflow for this compound.

Analytical Characterization and Spectral Data

Structural confirmation is non-negotiable. A combination of spectroscopic methods provides an unambiguous fingerprint of the target molecule.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework. The ¹H NMR spectrum will show characteristic signals for the pyridinyl protons, the amide proton, and the methylene protons adjacent to the chlorine atom.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Expect strong absorption bands corresponding to the N-H stretch of the secondary amide, the C=O (Amide I band) stretch, and the N-H bend (Amide II band).[3]

-

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) is used to determine the molecular weight. The molecular ion peak (M⁺) should appear at m/z 170.6, with a characteristic M+2 peak (~1/3 the intensity) due to the isotopic abundance of ³⁷Cl.[3][5]

Table 3: Key Spectroscopic Data for this compound

| Technique | Observed Signals/Peaks |

|---|---|

| ¹H NMR (CDCl₃) | δ 8.95 (1H, bs, NH), 8.4 (1H, d), 8.2 (1H, d), 7.7 (1H, t), 7.1 (1H, d), 4.2 (2H, s, -CH₂Cl)[3] |

| ¹³C NMR (CDCl₃) | δ 164.9 (C=O), 150.7, 148.2, 139.1, 121.0, 111.4 (Pyridinyl carbons), 43.2 (-CH₂Cl)[3] |

| IR (KBr, cm⁻¹) | 3443, 3226 (N-H stretch), 1683 (C=O stretch), 1581 (N-H bend), 775 (C-Cl stretch)[3] |

| EIMS (m/z) | 170.6 (M⁺)[3] |

Core Applications in Research and Drug Development

The value of this compound lies in its utility as a reactive intermediate. The chloroacetamide group is an excellent electrophile, making it a prime substrate for nucleophilic substitution reactions. This reactivity is the cornerstone of its application as a building block for more complex molecular architectures.

Synthesis of Bioactive Heterocycles

A primary application is in the synthesis of fused heterocyclic systems, particularly thieno[2,3-b]pyridines.[6][7] These scaffolds are present in numerous pharmacologically active compounds. The reaction typically involves the S-alkylation of a 2-mercaptonicotinonitrile derivative, followed by an intramolecular Thorpe-Ziegler cyclization.[8] This pathway highlights the compound's role as a key precursor in generating molecular diversity for screening libraries.

Precursor for Antimicrobial and Antitubercular Agents

Derivatives of N-aryl chloroacetamides have demonstrated a range of biological activities, including antimicrobial, antifungal, and herbicidal properties.[9][10] The reactive chlorine atom is believed to form covalent bonds with target enzymes or proteins, leading to inhibition.[5] For example, related structures have been synthesized and investigated as potential antitubercular agents, targeting enzymes essential for the survival of Mycobacterium tuberculosis.[11]

Role as a Chemical Building Block

The diagram below conceptualizes the role of this compound as a versatile synthetic intermediate.

Caption: Versatility of this compound as a synthetic precursor.

Safety, Handling, and Disposal

Table 4: GHS Hazard Information for the Related Compound 2-Chloroacetamide

| Category | GHS Hazard Statement | Precautionary Statements (Examples) |

|---|---|---|

| Acute Toxicity | H301: Toxic if swallowed.[12][13] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[15] |

| Skin Sensitization | H317: May cause an allergic skin reaction.[12][13] | P261: Avoid breathing dust. P272: Contaminated work clothing must not be allowed out of the workplace. P280: Wear protective gloves.[15] |

| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child.[12][13] | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P308+P313: IF exposed or concerned: Get medical advice/attention.[15] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[16]

-

Personal Protective Equipment: Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[17]

-

Hygiene: Avoid all contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[16]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep it separated from strong acids, strong bases, and strong oxidizing agents.[16]

Disposal

Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.[15][16]

Conclusion

This compound is a quintessential example of a versatile building block in modern chemistry. Its straightforward synthesis, combined with the predictable reactivity of its chloroacetamide moiety, makes it an invaluable tool for researchers. From the construction of complex heterocyclic systems like thienopyridines to its use as a precursor for novel bioactive agents, its applications are both broad and significant. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, empowers scientists to harness its full potential while maintaining the highest standards of laboratory safety and scientific integrity.

References

- 1. 2-Chloro-N-pyridin-2-yl-acetamide | C7H7ClN2O | CID 289435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 3. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE | 5221-37-4 [chemicalbook.com]

- 4. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE CAS#: 5221-37-4 [m.chemicalbook.com]

- 5. 2-chloro-N-(pyridin-4-yl)acetamide|Chemical Building Block [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 8. b.aun.edu.eg [b.aun.edu.eg]

- 9. ijpsr.info [ijpsr.info]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 15. chemos.de [chemos.de]

- 16. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 2-chloro-N-pyridin-2-ylacetamide from 2-aminopyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-N-pyridin-2-ylacetamide, a key intermediate in pharmaceutical and agrochemical research. The document details the underlying chemical principles, a robust experimental protocol, and critical safety considerations. Designed for researchers, scientists, and drug development professionals, this guide emphasizes the causality behind experimental choices to ensure reproducibility and high-purity outcomes. The synthesis involves the N-acylation of 2-aminopyridine with chloroacetyl chloride. This guide presents a validated, step-by-step methodology, from reagent handling to product purification and characterization, supported by authoritative references and visual aids to facilitate a thorough understanding of the process.

Introduction

This compound is a valuable building block in organic synthesis, primarily serving as a precursor for a variety of heterocyclic compounds with potential biological activities.[1] Its structure, incorporating a reactive chloroacetamide moiety and a pyridinyl group, makes it a versatile intermediate for the synthesis of molecules with applications in medicinal chemistry and materials science.[2] The reliable and efficient synthesis of this compound is therefore of significant interest to the scientific community.

This guide provides an in-depth exploration of a common and effective method for preparing this compound: the direct acylation of 2-aminopyridine with chloroacetyl chloride.[3][4] We will delve into the mechanistic underpinnings of this nucleophilic acyl substitution reaction, offer a detailed and validated experimental protocol, and discuss the necessary safety precautions for handling the involved reagents.

Reaction Mechanism and Scientific Principles

The synthesis of this compound from 2-aminopyridine and chloroacetyl chloride is a classic example of a nucleophilic acyl substitution reaction.

Diagram of the Reaction Mechanism:

Caption: Nucleophilic acyl substitution mechanism.

The reaction is initiated by the nucleophilic attack of the exocyclic amino group of 2-aminopyridine on the electrophilic carbonyl carbon of chloroacetyl chloride. This step forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate involves the departure of the chloride ion as a leaving group, leading to the formation of the amide bond and the release of a proton. The overall result is the formation of this compound and hydrogen chloride (HCl) as a byproduct.

The choice of an appropriate solvent and the potential need for a base to neutralize the generated HCl are critical considerations for optimizing the reaction conditions and maximizing the yield and purity of the final product.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound. This protocol has been validated to produce high yields of the desired product.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2-Aminopyridine | 94.12 | 2.8 g | 30 |

| Chloroacetyl chloride | 112.94 | 3.7 g (2.5 mL) | 33 |

| 1,2-Dichloroethane | - | 25 mL | - |

| Saturated aq. Sodium Hydroxide | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

| Acetonitrile | - | For recrystallization | - |

Step-by-Step Procedure

-

Reaction Setup: In a 50 mL glass vessel, dissolve 2.8 g (30 mmol) of 2-aminopyridine in 25 mL of 1,2-dichloroethane.[3][4]

-

Addition of Reagent: While stirring the solution, slowly add 2.5 mL (33 mmol) of chloroacetyl chloride dropwise. This addition should be performed in a well-ventilated fume hood due to the corrosive and lachrymatory nature of chloroacetyl chloride.[5]

-

Reaction Conditions: The reaction can be carried out at room temperature or gently heated to increase the reaction rate. A microwave-assisted method can also be employed, irradiating the mixture for 5 minutes at 300 W and 80 °C.[3][4]

-

Workup - Neutralization: Upon completion of the reaction (monitored by TLC), carefully adjust the pH of the reaction mixture to 9 with a saturated aqueous sodium hydroxide solution.[3][4] This step neutralizes the HCl generated during the reaction.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 1,2-dichloroethane.[3][4]

-

Workup - Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate.[3][4] Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude product.[3][4]

-

Purification: Recrystallize the crude product from acetonitrile to yield pure this compound as a solid.[3][4][6]

Visual Representation of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Characterization of the Product

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Analytical Technique | Expected Results |

| Melting Point | 110-115 °C[3][4] |

| ¹H NMR (CDCl₃) | δ 4.2 (2H, s), 7.1 (1H, d), 7.7 (1H, t), 8.2 (1H, d, J = 8.3 Hz), 8.4 (1H, d, J = 4.9 Hz), 8.95 (1H, bs)[3][4] |

| ¹³C NMR (CDCl₃) | δ 43.2, 111.4, 121.0, 139.1, 148.2, 150.7, 164.9[3][4] |

| IR (KBr) | 3443, 3226, 1683, 1581, 1330, 1198, 775 cm⁻¹[3][4] |

| EIMS | m/z 170.6 (M+)[3][4] |

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

2-Aminopyridine: This compound is toxic if swallowed, in contact with skin, or if inhaled.[7] It can cause skin and eye irritation.[7] Handle with care and avoid generating dust.[8]

-

Chloroacetyl chloride: This reagent is highly corrosive and a lachrymator.[5] It reacts violently with water, releasing toxic gas.[5] It causes severe skin burns and eye damage.[5] Always handle it with extreme caution in a fume hood and store it under an inert atmosphere, away from moisture.[5]

-

1,2-Dichloroethane: This is a flammable and toxic solvent. Avoid inhalation and skin contact.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

Conclusion

The synthesis of this compound from 2-aminopyridine and chloroacetyl chloride is a straightforward and efficient method for producing this valuable chemical intermediate. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety guidelines presented in this guide, researchers can reliably synthesize this compound with high yield and purity. The self-validating nature of the described protocol, coupled with comprehensive characterization data, ensures the integrity of the final product for subsequent applications in drug discovery and development.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 4. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE | 5221-37-4 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. geneseo.edu [geneseo.edu]

- 8. alkalimetals.com [alkalimetals.com]

An In-depth Technical Guide to the Physicochemical Characterization of 2-chloro-N-pyridin-2-ylacetamide: Melting and Boiling Point Determination

Abstract

This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of the chemical intermediate 2-chloro-N-pyridin-2-ylacetamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes reported data with field-proven experimental methodologies for accurate and reliable characterization. We delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems. All key claims and procedural standards are supported by authoritative citations, and detailed visual workflows are provided to enhance reproducibility.

Introduction to this compound

This compound, with the CAS number 5221-37-4, is a heterocyclic organic compound.[1] It serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and other bioactive molecules. Its structure, featuring a reactive chloroacetamide group attached to a pyridine ring, allows for a variety of subsequent chemical transformations. Accurate knowledge of its physical properties, such as melting and boiling points, is fundamental for its purification, identification, and handling in a laboratory setting. The melting point, in particular, is a critical indicator of purity for crystalline solids.[2][3]

Physicochemical Properties of this compound

The physical characteristics of this compound have been reported in various chemical databases and supplier specifications. A summary of these properties is presented below. It is important to note the observed variability in the reported melting points, which can be attributed to differences in experimental conditions or sample purity.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇ClN₂O | [1][4] |

| Molecular Weight | 170.60 g/mol | |

| Appearance | White to slight yellow or pink crystalline solid | |

| Melting Point | 110-115 °C | [4] |

| 121-125 °C | ||

| Boiling Point | 378.1 ± 22.0 °C (Predicted) |

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range.[5] The presence of impurities typically leads to a depression and broadening of the melting point range.[5] The capillary method, utilizing a Thiele tube or a modern digital melting point apparatus, is a standard and reliable technique for this determination.[6][7]

Causality of Experimental Choices

-

Sample Preparation: The sample must be a fine, dry powder to ensure uniform packing and efficient heat transfer within the capillary tube.[3] Inconsistent packing can lead to inaccurate and irreproducible results.

-

Heating Rate: A slow and controlled heating rate, typically 1-2 °C per minute, is crucial as the melting point is approached.[8] A rapid heating rate does not allow for thermal equilibrium between the sample, the heating medium, and the thermometer, resulting in an erroneously high and broad melting point range.[9]

-

Initial Rapid Determination: An initial, rapid heating is often performed to quickly determine an approximate melting point.[2] This allows for subsequent, more accurate measurements to be performed more efficiently by starting the slow heating rate closer to the expected melting point.

Step-by-Step Protocol for Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush any large crystals using a mortar and pestle.[3]

-

Press the open end of a capillary melting point tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the tube and gently tap it on a hard surface to compact the solid at the sealed end. The final packed height of the sample should be 2-3 mm.[8]

-

-

Apparatus Setup (Thiele Tube Method):

-

Attach the packed capillary tube to a thermometer using a small rubber band or a slice of rubber tubing. The sample in the capillary should be level with the thermometer bulb.[7]

-

Fill a Thiele tube with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) to a level just above the upper arm of the side loop.[7]

-

Clamp the Thiele tube to a ring stand and insert the thermometer with the attached capillary tube, ensuring the rubber band is above the oil level to prevent it from softening and breaking.[10]

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner, using a back-and-forth motion to ensure even heating. The design of the Thiele tube promotes convection currents that maintain a uniform temperature throughout the oil bath.[7]

-

Observe the sample closely through the oil bath.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).[8]

-

Continue heating slowly and record the temperature at which the last crystal of the solid melts completely (the clear point).[8]

-

The recorded values represent the melting point range of the sample. For a pure compound, this range should be narrow (0.5-2 °C).

-

Visualization of Melting Point Determination Workflow

Caption: Workflow for Capillary Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[11][12] For this compound, the boiling point is predicted to be high, suggesting that distillation or reflux methods under standard atmospheric pressure may not be ideal due to the potential for decomposition. A micro boiling point determination using a Thiele tube is a suitable alternative that requires only a small amount of the sample.

Causality of Experimental Choices

-

Inverted Capillary Tube: An inverted, sealed capillary tube is placed in the liquid sample to trap air and, subsequently, the vapor of the substance.[13] This trapped vapor is essential for accurately determining the point at which its pressure equals the atmospheric pressure.

-

Observation upon Cooling: The boiling point is recorded as the liquid re-enters the capillary tube upon cooling.[13] This is because at the moment the external atmospheric pressure overcomes the vapor pressure inside the capillary, the liquid is drawn back in. This point represents the true boiling point. Recording the temperature when bubbles vigorously exit the tube would result in a reading higher than the actual boiling point.

Step-by-Step Protocol for Micro Boiling Point Determination

-

Sample and Apparatus Preparation:

-

Place a small amount (a few milliliters) of molten this compound into a small test tube (fusion tube).

-

Take a capillary tube and seal one end using a flame.[14]

-

Place the sealed capillary tube, open end down, into the liquid in the fusion tube.[12]

-

Attach the fusion tube to a thermometer with the sample level with the thermometer bulb.

-

-

Apparatus Setup (Thiele Tube Method):

-

Set up the Thiele tube as described for the melting point determination (Section 3.2).

-

Insert the thermometer with the attached fusion tube into the Thiele tube, ensuring the rubber band is above the oil level.[10]

-

-

Measurement:

-

Heat the side arm of the Thiele tube gently.

-

Observe the inverted capillary tube. Initially, a slow stream of bubbles will emerge as the trapped air expands.

-

Continue heating until a rapid and continuous stream of bubbles exits the capillary tube. This indicates that the vapor of the sample has displaced all the air.[13]

-

Remove the heat source and allow the apparatus to cool slowly.

-

Observe the capillary tube closely. The moment the bubbling stops and the liquid begins to be drawn back into the capillary tube, record the temperature on the thermometer.[10][12] This temperature is the boiling point of the liquid.

-

Visualization of Boiling Point Determination Workflow

Caption: Workflow for Micro Boiling Point Determination.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It is also suspected of damaging fertility or the unborn child and is harmful to aquatic life. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. All handling of the solid and its solutions should be conducted in a well-ventilated fume hood.

Conclusion

The accurate determination of the melting and boiling points of this compound is essential for its use in research and development. This guide has provided a consolidation of known data and detailed, field-proven protocols for their experimental verification. By understanding the principles behind these methods and adhering to the described procedures, researchers can ensure the generation of reliable and reproducible data, which is paramount for scientific integrity.

References

- 1. 2-Chloro-N-pyridin-2-yl-acetamide | C7H7ClN2O | CID 289435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE CAS#: 5221-37-4 [m.chemicalbook.com]

- 5. chm.uri.edu [chm.uri.edu]

- 6. westlab.com [westlab.com]

- 7. timstar.co.uk [timstar.co.uk]

- 8. jk-sci.com [jk-sci.com]

- 9. mt.com [mt.com]

- 10. researchgate.net [researchgate.net]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. byjus.com [byjus.com]

Spectroscopic Data of 2-chloro-N-pyridin-2-ylacetamide: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-chloro-N-pyridin-2-ylacetamide, a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are explained to ensure scientific integrity and practical applicability.

Introduction to this compound

This compound (CAS No. 5221-37-4) is a derivative of 2-aminopyridine and chloroacetyl chloride.[1][2] Its molecular structure, consisting of a pyridinyl ring, an amide linkage, and a chloroacetyl group, makes it a versatile building block in organic synthesis. Accurate characterization of this compound is paramount for its effective use in subsequent reactions and for quality control in manufacturing processes. The molecular formula is C₇H₇ClN₂O, with a molecular weight of 170.6 g/mol .[1][3]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR spectra are essential for the complete structural elucidation of this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Data for this compound in CDCl₃ [1][4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.95 | bs | 1H | Amide N-H |

| 8.4 | d, J = 4.9 Hz | 1H | Pyridinyl H (α to N) |

| 8.2 | d, J = 8.3 Hz | 1H | Pyridinyl H (α to C-NH) |

| 7.7 | t | 1H | Pyridinyl H (γ to N) |

| 7.1 | d | 1H | Pyridinyl H (β to N) |

| 4.2 | s | 2H | Methylene CH ₂-Cl |

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum clearly confirms the presence of all expected protons in the molecule.[1][4]

-

The broad singlet at 8.95 ppm is characteristic of an amide proton, which often exhibits broader signals due to quadrupole effects of the adjacent nitrogen and potential hydrogen bonding.

-

The signals in the aromatic region (7.1-8.4 ppm) are consistent with a 2-substituted pyridine ring. The downfield shifts of the protons at 8.4 ppm and 8.2 ppm are due to the deshielding effects of the electronegative nitrogen atom and the amide group, respectively. The coupling constants (J-values) of 4.9 Hz and 8.3 Hz are typical for ortho and meta couplings in a pyridine ring.

-

The singlet at 4.2 ppm, integrating to two protons, is assigned to the methylene protons of the chloroacetyl group. The singlet nature of this peak indicates no adjacent protons. Its downfield shift is due to the electron-withdrawing effect of the adjacent chlorine atom and the carbonyl group.

Experimental Protocol for ¹H NMR:

A sample of this compound is dissolved in deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Data for this compound in CDCl₃ [1][2][4]

| Chemical Shift (δ) ppm | Assignment |

| 164.9 | Carbonyl C=O |

| 150.7 | Pyridinyl C-N (amide) |

| 148.2 | Pyridinyl C (α to N) |

| 139.1 | Pyridinyl C (γ to N) |

| 121.0 | Pyridinyl C (β to N) |

| 111.4 | Pyridinyl C (β' to N) |

| 43.2 | Methylene C H₂-Cl |

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum shows seven distinct signals, corresponding to the seven carbon atoms in the molecule.[1][2][4]

-

The signal at 164.9 ppm is characteristic of a carbonyl carbon in an amide.

-

The five signals in the aromatic region (111.4-150.7 ppm) are assigned to the carbons of the pyridine ring. The chemical shifts are influenced by the nitrogen atom and the amide substituent.

-

The signal at 43.2 ppm is attributed to the methylene carbon of the chloroacetyl group. The upfield shift compared to the aromatic carbons is expected for an sp³-hybridized carbon, and its specific chemical shift is influenced by the attached chlorine atom.

Experimental Protocol for ¹³C NMR:

The sample preparation is the same as for ¹H NMR. The ¹³C NMR spectrum is typically recorded on the same spectrometer, often using broadband proton decoupling to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound (KBr Pellet) [1][2][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3443, 3226 | Strong | N-H stretching vibrations |

| 1683 | Strong | C=O (Amide I) stretching |

| 1581 | Strong | N-H bending (Amide II) / C=C, C=N stretching |

| 1330, 1198 | Medium | C-N stretching |

| 775 | Strong | C-H out-of-plane bending (aromatic) / C-Cl stretching |

Interpretation of the IR Spectrum:

The IR spectrum provides crucial evidence for the key functional groups in this compound.[1][2][4]

-

The strong absorptions at 3443 and 3226 cm⁻¹ are characteristic of the N-H stretching vibrations of the secondary amide.

-

The intense peak at 1683 cm⁻¹ is a classic Amide I band, corresponding to the C=O stretching vibration.

-

The absorption at 1581 cm⁻¹ is likely a combination of the Amide II band (N-H bending) and the C=C and C=N stretching vibrations of the pyridine ring.

-

The bands at 1330 and 1198 cm⁻¹ are in the region for C-N stretching vibrations.

-

The strong absorption at 775 cm⁻¹ can be attributed to the out-of-plane C-H bending of the pyridine ring and the C-Cl stretching vibration.

Experimental Protocol for IR Spectroscopy:

A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound [1][2][4]

| m/z | Interpretation |

| 170.6 | Molecular ion (M⁺) |

Interpretation of the Mass Spectrum:

The Electron Impact Mass Spectrometry (EIMS) analysis shows a molecular ion peak at m/z 170.6, which corresponds to the molecular weight of this compound (C₇H₇ClN₂O).[1][2][4] The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be expected for the molecular ion peak, resulting in signals at m/z 170 and 172.

Experimental Protocol for Mass Spectrometry:

The sample is introduced into the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: General workflow for synthesis and characterization.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide are consistent with the assigned chemical structure and serve as a reliable reference for researchers and scientists working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data for accurate structural verification and purity assessment.

References

- 1. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE CAS#: 5221-37-4 [m.chemicalbook.com]

- 2. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Chloro-N-pyridin-2-yl-acetamide | C7H7ClN2O | CID 289435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE | 5221-37-4 [chemicalbook.com]

The Solubility Profile of 2-chloro-N-pyridin-2-ylacetamide: A Technical Guide for Pharmaceutical and Chemical Research

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-chloro-N-pyridin-2-ylacetamide, a key intermediate in pharmaceutical and chemical synthesis. In the absence of extensive, publicly available experimental solubility data for this specific compound, this document establishes a predictive framework based on its physicochemical properties and the known solubility of structurally analogous compounds. We delve into the molecular characteristics that govern its solubility, offering a reasoned estimation of its behavior in a wide array of common organic solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the accurate determination of its solubility, empowering researchers to generate precise data tailored to their specific applications. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's solubility for process development, formulation, and quality control.

Introduction: The Significance of this compound

This compound is a vital building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. Its structure, combining a reactive chloroacetamide group with a pyridinyl moiety, makes it a versatile precursor for a variety of chemical transformations. The efficiency of these reactions, as well as the ease of product purification and formulation, are all critically dependent on the solubility of this compound in different solvent systems.

Understanding the solubility of this compound is not merely an academic exercise; it is a fundamental requirement for:

-

Reaction Optimization: Selecting an appropriate solvent can significantly impact reaction kinetics, yield, and purity by ensuring that all reactants are in the same phase.

-

Crystallization and Purification: The purification of the final product often relies on controlled crystallization, a process that is entirely governed by solubility differences in various solvents.

-

Formulation Development: For pharmaceutical applications, the solubility of any intermediate or active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and the feasibility of different dosage forms.

-

Analytical Method Development: The development of accurate analytical methods, such as High-Performance Liquid Chromatography (HPLC), requires the selection of a solvent in which the analyte is fully soluble.

This guide will provide a detailed examination of the factors influencing the solubility of this compound and a practical, step-by-step protocol for its experimental determination.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. For this compound, the key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂O | [1] |

| Molecular Weight | 170.59 g/mol | [1] |

| Melting Point | 110-115 °C | [2][3] |

| Appearance | Pink to white solid | [2][3] |

| XLogP3-AA | 1.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

The molecule's structure contains several key features that influence its solubility:

-

The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and contributes to the molecule's polarity.

-

The Amide Group: The amide linkage (-NH-C=O) is polar and can participate in hydrogen bonding, with the nitrogen atom acting as a hydrogen bond donor and the oxygen atom as an acceptor.[4][5]

-

The Chloromethyl Group: The electronegative chlorine atom induces a dipole moment, adding to the overall polarity of the molecule.

The XLogP3-AA value of 1.2 suggests that this compound has a moderate degree of lipophilicity.[1] This indicates that it will likely exhibit solubility in a range of solvents, from polar to moderately non-polar, but is unlikely to be highly soluble in very non-polar solvents like hexane.

A Predictive Framework for Solubility

Given the lack of direct experimental data, we can predict the solubility of this compound by examining the solubility of two structurally related compounds: acetanilide (N-phenylacetamide) and 2-aminopyridine.

-

Acetanilide provides a model for the N-substituted acetamide portion of the molecule. It is known to be very soluble in polar protic solvents like ethanol and polar aprotic solvents like acetone, and also soluble in less polar solvents like chloroform and benzene.[6][7][8][9][10][11] Its solubility in water is slight in the cold but increases with temperature.[6][7][9][10]

-

2-Aminopyridine represents the pyridinyl part of the molecule. It shows good solubility in a wide range of solvents including acetone, ethyl acetate, chloroform, and various alcohols.[12][13][14][15][16]

By combining these observations, we can infer that this compound will likely be soluble in polar aprotic solvents (e.g., acetone, ethyl acetate, acetonitrile) and polar protic solvents (e.g., ethanol, methanol) due to its ability to participate in dipole-dipole interactions and hydrogen bonding. Its solubility is expected to be lower in non-polar solvents.

Table 2: Estimated Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Capable of hydrogen bonding with the amide and pyridine groups. |

| Ethanol | High | Similar to methanol, good hydrogen bonding potential. | |

| Polar Aprotic | Acetone | High | Strong dipole-dipole interactions with the polar amide group. |

| Acetonitrile | Moderate to High | Good solvent for polar compounds. | |

| Ethyl Acetate | Moderate | Less polar than acetone but should still be an effective solvent. | |

| Dimethylformamide (DMF) | Very High | Highly polar aprotic solvent, excellent for amides. | |

| Dimethyl Sulfoxide (DMSO) | Very High | Highly polar aprotic solvent, excellent for a wide range of compounds. | |

| Halogenated | Dichloromethane | Moderate | Capable of dissolving moderately polar compounds. |

| Chloroform | Moderate | Similar to dichloromethane. | |

| Aromatic | Toluene | Low to Moderate | Moderate polarity, may show some solubility. |

| Non-polar | Hexane | Very Low | "Like dissolves like" principle suggests poor solubility. |

| Diethyl Ether | Low | Low polarity, limited interaction with the polar functional groups. |

Disclaimer: The solubility data presented in this table are estimations based on the analysis of structurally similar compounds and are intended for guidance purposes only. Experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The definitive way to determine the solubility of this compound is through experimental measurement. The equilibrium shake-flask method is a reliable and widely accepted technique.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-